molecular formula C37H28N2O8 B036564 Polyetherimide CAS No. 61128-46-9

Polyetherimide

Cat. No.: B036564
CAS No.: 61128-46-9
M. Wt: 628.6 g/mol
InChI Key: VYLFLJXGGIUQKT-UHFFFAOYSA-N
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Safety and Hazards

When handling PEI, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

PEI has made its place in high performance applications like automotive, aerospace, industrial and many more . Its impressive array of properties gives it a wide application range, from the automotive industry to electronics, medical devices, and aerospace . Future research directions for advancing IP-based fabrication processes are being explored .

Mechanism of Action

Polyetherimide (PEI) is a high-performance engineering thermoplastic . It is a polymer containing cyclic imide, especially of five-membered ring and ether units in the backbone . This compound is a special class of polyimide (PI), which is a condensation polymer derived from bifunctional carboxylic anhydrides and primary diamines .

Target of Action

PEI’s primary targets are the materials and environments where it is applied. It is used in high-performance applications like automotive, aerospace, industrial, and many more . Its chemical compositions can be tailored to provide materials having glass transition temperatures ranging from 150°C to 300°C .

Mode of Action

PEI exhibits its action through its interaction with the environment. The key reactions in their various syntheses were nucleophilic aromatic nitrodisplacements by aryloxide ions . The inclusion of ether group in PI’s aromatic dianhydride and/or aromatic diamine building blocks adds the flexibility to the rigid backbone structure resulting in the improvement of the melt processability without spoiling melt stability .

Biochemical Pathways

PEI affects the physical properties of the materials it is applied to. By targeting the phthalimide groups in the chain backbone, post-functionalization offers a pathway to adjust surface properties such as hydrophilicity, solvent resistance, and porosity .

Pharmacokinetics

Its properties such as high thermal stability, excellent mechanical property, inherent flame resistance, and solvent resistance make it suitable for various applications .

Result of Action

The result of PEI’s action is the creation of materials with high thermal stability, excellent mechanical and electrical properties . This high-performance polymer also exhibits high tensile strength, good flame resistance, and low smoke emission making it an ideal material of choice in automotive, electrical, medical, and other industrial applications .

Action Environment

The action of PEI is influenced by the environmental conditions where it is applied. It is performed under a carefully controlled atmospheric condition, typically an inert gas like nitrogen to prevent unwanted side reactions . Its high-temperature resistance competes with polyketones, polysulfones, and polyphenylene sulfide .

Preparation Methods

Polyetherimide is synthesized through a polycondensation reaction between aromatic dianhydrides and aromatic diamines . The process involves the following steps:

    Dissolution of Raw Materials: The raw materials, including bisphenol A dianhydride and m-phenylenediamine, are dissolved in a suitable solvent.

    Polycondensation Reaction: The dissolved raw materials undergo a polycondensation reaction to form this compound.

    Industrial Production: Industrial production methods for this compound include melt polycondensation and thermally induced phase separation.

Chemical Reactions Analysis

Polyetherimide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Polyetherimide is often compared with other high-performance polymers such as polyether ether ketone (PEEK) and polyphenylene sulfide (PPS). Here are some key comparisons:

Similar Compounds

  • Polyether ether ketone (PEEK)
  • Polyphenylene sulfide (PPS)
  • Polyethersulfone (PES)
  • Polyimides (PI)

This compound stands out due to its unique combination of high-temperature resistance, mechanical strength, and processability, making it a versatile material for various applications.

Properties

IUPAC Name

benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O8.C6H8N2/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33;7-5-2-1-3-6(8)4-5/h3-16H,1-2H3;1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLFLJXGGIUQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61128-46-9
Record name 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride-m-phenylenediamine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61128-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61128-46-9
Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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